N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is a chemical compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide typically involves the cyclization of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another common method includes the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by acid hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and improve product yields .
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sodium cyanate, and various acids and bases for hydrolysis and cyclization reactions . Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted triazoles and amine derivatives, which are of significant interest in medicinal chemistry for their potential therapeutic properties .
Scientific Research Applications
N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antifungal and antibacterial properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of agrochemicals and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal activity . The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides
Uniqueness
N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-2(10)6-4-7-3(5)8-9-4/h1H3,(H4,5,6,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOUZJMBBMFBNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398507 |
Source
|
Record name | N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80616-55-3 |
Source
|
Record name | N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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